Tosyl-L-lysine chloromethyl ketone
Overview
Description
Tosyl-L-lysine chloromethyl ketone (TLCK) is an active site-directed agent that inhibits serine proteinases with trypsin-like activity . It is also known to inactivate serine proteases such as trypsin and clostripain .
Molecular Structure Analysis
The molecular formula of TLCK is C14H21ClN2O3S . The exact molecular structure analysis is not provided in the search results.Chemical Reactions Analysis
TLCK is known to react with histidine or cysteine residues at the active site of enzymes . It is used as an alkylating reagent .Physical And Chemical Properties Analysis
TLCK is a powder with a molecular weight of 369.31 . It is soluble in water up to 50 mg/mL .Scientific Research Applications
Inhibition in Protein Synthesis
Tosyl-L-lysine chloromethyl ketone (TLCK) has been shown to be a potent inhibitor of protein synthesis. In research conducted by Freedman et al. (1973), TLCK was found to rapidly and irreversibly inhibit protein synthesis in rabbit reticulocytes. This inhibition led to a conversion of polyribosomes to single ribosomes not attached to mRNA, indicating a major effect on polyribosome formation and initiation of globin chain synthesis (Freedman, M., Friedberg, D., Mucha, J., & Troll, W., 1973).
Enzyme Modification and Activity
Research by Whitaker and Perez-Villase ñor (1968) demonstrated that reaction of papain with TLCK results in a complete loss of enzymatic activity, specifically targeting the sole sulfhydryl group on the cysteine residue of papain. This study highlights the chemical specificity of TLCK in modifying enzyme activity (Whitaker, J., & Perez-Villase ñor, J., 1968).
Effect on Globin Chain Synthesis
Another study by Mbikay and Garrick (1981) revealed that TLCK, when added to rabbit reticulocytes, inhibits the synthesis of α globin chain more than that of β chain. This finding suggests that TLCK could be used to study differential effects at the level of peptide initiation on various mRNAs (Mbikay, M., & Garrick, M., 1981).
Inhibition of Protein Kinase C
Solomon et al. (1985) found that TLCK inhibits protein kinase C, whether or not the enzyme is regulated by Ca2+ and phospholipid. The study suggests that the lysyl moiety of TLCK may be specifically recognized by the active site of protein kinase C, providing insights into the structural relationship between protein kinase C and cAMP-dependent protein kinase (Solomon, D., O'Brian, C., & Weinstein, I., 1985).
Role in Tumorigenesis Studies
Tosyl lysine chloromethyl ketone has been used in studies related to tumorigenesis. Research by Troll et al. (1970) demonstrated that TLCK, along with other protease inhibitors, can inhibit tumorigenesis initiated in mouse skin (Troll, W., Klassen, A., & Janoff, A., 1970).
Additional Research Areas
Other research areas where TLCK has been applied include studies on enzyme purification and characteristics (Li et al., 2012), inhibition of chromatin solubilization (Krueger, 1983), and effects on various cellular processes, such as uridine diphosphoglucose pyrophosphorylase activity (De Toma, F. J., Kindwall, K., & Reardon, C., 1977)
Safety And Hazards
Future Directions
The antioxidative action of TLCK prevents the death of glutathione-depleted cardiomyocytes induced by hydrogen peroxide . This suggests that TLCK-sensitive serine proteases play a crucial role in cell death mechanisms upstream of mitochondrial demise and thus, may serve as therapeutic targets in diseases, where oxidative stress and intrinsic pathways of programmed cell death mediate neuronal cell death .
properties
IUPAC Name |
N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-11-5-7-12(8-6-11)21(19,20)17-13(14(18)10-15)4-2-3-9-16/h5-8,13,17H,2-4,9-10,16H2,1H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFCSSHDJSZMTQ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048459 | |
Record name | N-alpha-p-Tosyl-L-lysine chloromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tosyl-L-lysine chloromethyl ketone | |
CAS RN |
2364-87-6 | |
Record name | Tosyl-L-lysine chloromethyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2364-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tosyllysyl chloromethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-alpha-p-Tosyl-L-lysine chloromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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